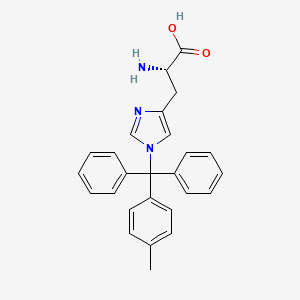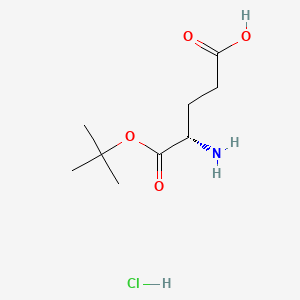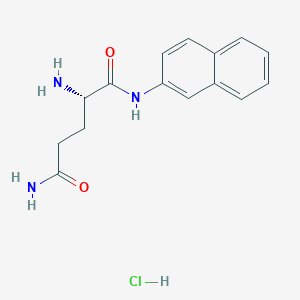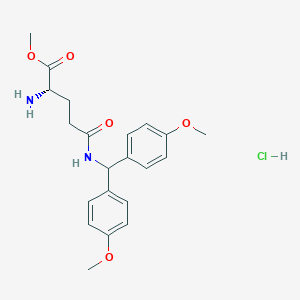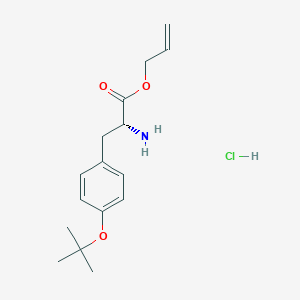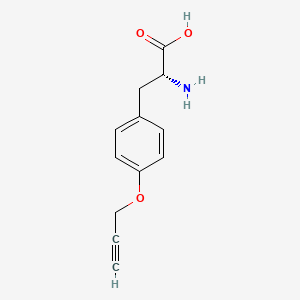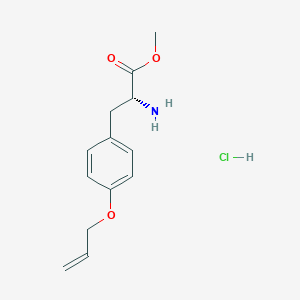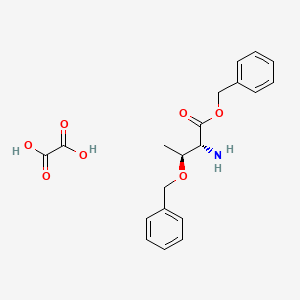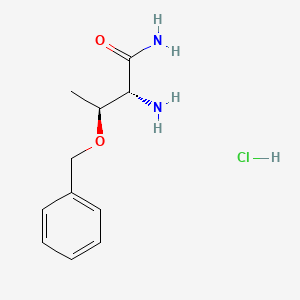
H-Arg(Mtr)-Otbu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Arg(Mtr)-Otbu is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the amino acid arginine, which is found naturally in proteins. This compound is an important building block for many biochemical and physiological processes, including signal transduction and gene expression.
Mechanism of Action
H-Arg(Mtr)-Otbu is a small molecule that binds to proteins in the cell. It binds to specific proteins, such as G-protein coupled receptors and enzymes, and modulates their activity. By binding to these proteins, this compound can regulate the activity of signal transduction pathways and gene expression.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It can increase the activity of certain proteins, such as G-protein coupled receptors and enzymes, which can lead to increased signal transduction and gene expression. It can also increase the production of certain hormones, such as adrenaline and cortisol, which can lead to increased heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
H-Arg(Mtr)-Otbu is a useful tool for studying biochemical and physiological processes in the laboratory. It is relatively easy to synthesize and can be used to study a wide range of processes. However, it is not suitable for studying the effects of drugs on the body, as it does not bind to drug receptors.
Future Directions
H-Arg(Mtr)-Otbu is an important tool for studying biochemical and physiological processes. In the future, it could be used to develop new drugs and to study the effects of drugs on the body. It could also be used to study the effects of environmental factors, such as air pollution, on the body. Additionally, it could be used to study the effects of aging on the body and to develop treatments for age-related diseases.
Synthesis Methods
H-Arg(Mtr)-Otbu is synthesized from arginine by a process known as methylation. In this process, the arginine molecule is reacted with a methyl group, a single carbon atom and three hydrogen atoms, to form this compound. This process is relatively simple and can be done in a laboratory setting.
Scientific Research Applications
H-Arg(Mtr)-Otbu is used in a wide range of scientific research applications. It is used to study protein-protein interactions, signal transduction pathways, gene expression, and other biochemical and physiological processes. It is also used to study the effects of drugs on the body and to develop new drugs.
properties
IUPAC Name |
tert-butyl (2S)-2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O5S/c1-12-11-16(13(2)14(3)17(12)28-7)30(26,27)24-19(22)23-10-8-9-15(21)18(25)29-20(4,5)6/h11,15H,8-10,21H2,1-7H3,(H3,22,23,24)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFURAIFTCMANS-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC(C)(C)C)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


